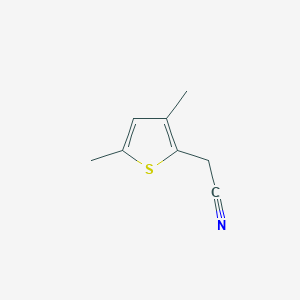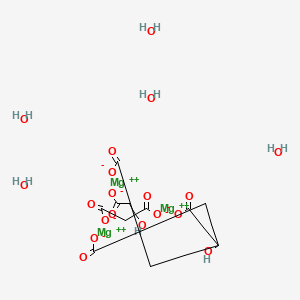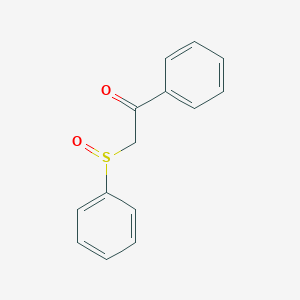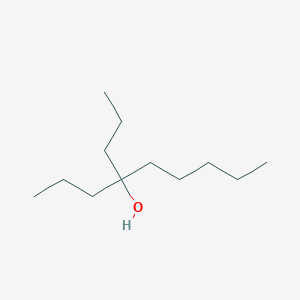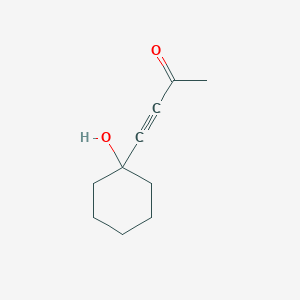
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C10H14O2 It is a derivative of 3-Butyn-2-one, featuring a hydroxycyclohexyl group attached to the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- typically involves the reaction of 3-Butyn-2-one with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted products.
科学研究应用
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Bind to Active Sites: Interact with the active sites of enzymes, altering their activity.
Modulate Pathways: Influence biochemical pathways by acting as an inhibitor or activator.
Form Reactive Intermediates: Generate reactive intermediates that participate in further chemical reactions.
相似化合物的比较
Similar Compounds
3-Butyn-2-one: A simpler analog without the hydroxycyclohexyl group.
4-Phenyl-3-butyn-2-one: Contains a phenyl group instead of a hydroxycyclohexyl group.
Cyclohexanone Derivatives: Compounds with similar cyclohexanone structures but different substituents.
属性
CAS 编号 |
13757-06-7 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
4-(1-hydroxycyclohexyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H14O2/c1-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3 |
InChI 键 |
GZWKUDWNLSHLEL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C#CC1(CCCCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


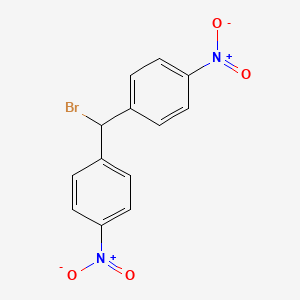
![7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14729338.png)
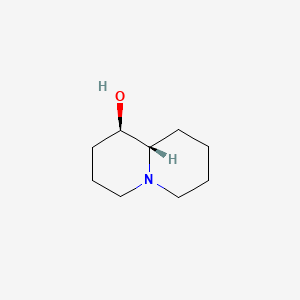
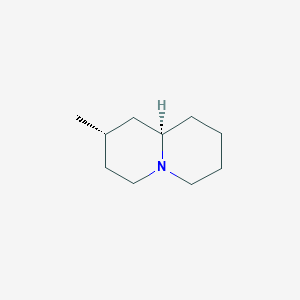

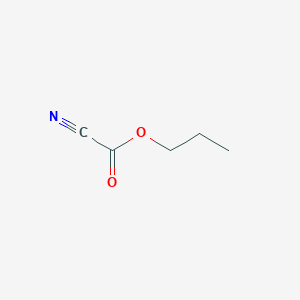
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

